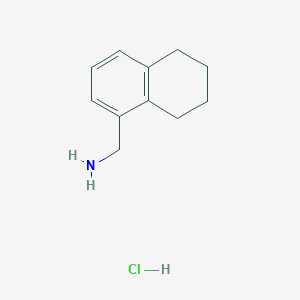

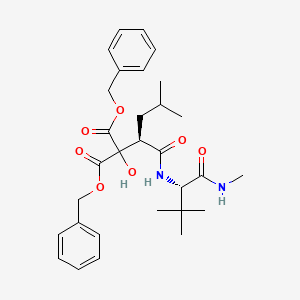

![molecular formula C12H9N3OS B2631360 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 900469-01-4](/img/structure/B2631360.png)

2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are characterized by various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives, which include “2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one”, involves several steps . The process starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea . The next step involves the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3, which is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis

The molecular structure of “2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” can be represented by the SMILES stringOC1=CC(NC2=NC=NC3=C2C(C4=CC=CC=C4)=CS3)=CC=C1.Cl .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Antitubercular and Antimicrobial Activity : Synthesized derivatives of 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one exhibited significant antitubercular and antimicrobial activities against various bacterial strains such as Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli (Kamdar, Haveliwala, Mistry, & Patel, 2011).

New Synthesis Route and Antimicrobial Activity : A new synthesis route for 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones was developed, showing potential in antimicrobial applications (Davoodnia, Bakavoli, Soleimany, & Tavakoli-Hoseini, 2009).

Synthesis and Evaluation of Antimicrobial Derivatives : Compounds derived from 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones demonstrated moderate antimicrobial activity against strains like S. aureus and E. coli (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).

Anticancer Research

- Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase : Derivatives of 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one were synthesized as potent inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating potential as anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Other Applications

Antimalarial Applications : A study exploring antimalarial applications synthesized dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one, a compound related to 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (Mustière, Vanelle, & Primas, 2021).

Antioxidant Activity : Novel derivatives containing the thieno[2,3-d]pyrimidine ring demonstrated significant antioxidant activity, suggesting their potential in oxidative stress-related therapeutic applications (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

properties

IUPAC Name |

2-amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c13-12-14-10(16)9-8(6-17-11(9)15-12)7-4-2-1-3-5-7/h1-6H,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBSLQLBMOIQEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2631278.png)

![Methyl[1-(phenylsulfanyl)propan-2-yl]amine](/img/structure/B2631280.png)

![N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2631283.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2631286.png)

![2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2631292.png)

![5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631295.png)

![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2631297.png)